molecular formula C17H22N2O B167623 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- CAS No. 1798-71-6

3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-

Cat. No. B167623
CAS RN: 1798-71-6
M. Wt: 270.37 g/mol
InChI Key: NWPIAAKKRKMJQR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- (DAAO-PS) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DAAO-PS is a derivative of the natural compound, 3,8-diazabicyclo[3.2.1]octan-2-one (DABCO), which has been found to possess various biological activities, including antiviral, antibacterial, and antitumor effects.

Scientific Research Applications

3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been found to possess various biological activities, including antitumor, antifungal, and antibacterial effects. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess antifungal and antibacterial effects.

Advantages And Limitations For Lab Experiments

3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has several advantages for lab experiments, including its high purity and yield, making it suitable for further research applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. One potential direction is to further investigate its potential therapeutic applications, including its use in the treatment of cancer and neurological disorders. Another direction is to explore its potential use as a tool for studying the mechanisms of various diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.

Synthesis Methods

The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- involves the reaction of DABCO with propionyl chloride to form 3,8-diazabicyclo[3.2.1]octan-2-one propionate, which is then reacted with cinnamaldehyde to yield 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been optimized to achieve high yields and purity, making it suitable for further research applications.

properties

CAS RN

1798-71-6

Product Name

3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+

InChI Key

NWPIAAKKRKMJQR-ZHACJKMWSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3

SMILES

CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3

synonyms

8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane

Origin of Product

United States

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